molecular formula C16H15N3OS2 B2989070 Benzo[c][1,2,5]thiadiazol-5-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone CAS No. 1396798-95-0

Benzo[c][1,2,5]thiadiazol-5-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone

Cat. No.: B2989070
CAS No.: 1396798-95-0
M. Wt: 329.44
InChI Key: SYYIBCRZPMPMSZ-UHFFFAOYSA-N
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Description

Structure and Key Features The compound Benzo[c][1,2,5]thiadiazol-5-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone (hereafter referred to as the "target compound") is a heterocyclic molecule featuring:

  • A benzo[c][1,2,5]thiadiazole core, a bicyclic aromatic system with sulfur and nitrogen atoms contributing to its electron-deficient character.
  • A piperidine ring substituted at the 4-position with a thiophen-3-yl group, enhancing steric bulk and electronic complexity.
  • A methanone linker bridging the two heterocyclic systems.

This structural motif is common in medicinal chemistry for targeting enzymes (e.g., kinases) or receptors (e.g., AMPA or cannabinoid receptors) due to its ability to modulate intermolecular interactions .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-(4-thiophen-3-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c20-16(12-1-2-14-15(9-12)18-22-17-14)19-6-3-11(4-7-19)13-5-8-21-10-13/h1-2,5,8-11H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYIBCRZPMPMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzo[c][1,2,5]thiadiazol-5-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone is a complex organic compound notable for its unique heterocyclic structure, which integrates a benzo[c][1,2,5]thiadiazole core with thiophene and piperidine moieties. This structural configuration contributes to its intriguing biological properties and potential applications in medicinal chemistry and materials science.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₆H₁₅N₃OS₂
  • Molecular Weight : 329.4 g/mol
  • CAS Number : 1396798-95-0

Biological Activity Overview

This compound exhibits significant biological activities, including:

  • Enzyme Interaction : It has been shown to modulate the activity of various enzymes and proteins, influencing cellular signaling pathways and gene expression.
  • Anticancer Potential : Preliminary studies indicate its potential as an anticancer agent. For instance, it has demonstrated inhibitory effects on TGF-β-induced signaling pathways, which are crucial in tumor growth and metastasis .

The compound's biological effects can be attributed to several mechanisms:

  • Inhibition of Kinase Activity : It has shown potent inhibition of activin receptor-like kinase 5 (ALK5), a key target in cancer therapy. For example, a derivative of the compound exhibited an IC₅₀ value of 0.008 μM against ALK5, significantly outperforming several known inhibitors .
  • Impact on Cell Motility : The compound affects cell motility in various cancer cell lines through modulation of Smad signaling pathways, which are activated by TGF-β .
  • Fluorescence Properties : Its unique structure allows it to act as a probe in bioimaging applications due to inherent fluorescence characteristics.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

Study 1: Anticancer Activity

A study synthesized a series of benzo[c][1,2,5]thiadiazole derivatives and evaluated their anticancer properties. Among these compounds, one exhibited remarkable selectivity for ALK5 over p38α MAP kinase, indicating potential for targeted cancer therapy .

Study 2: Immune Response Modulation

Another research effort assessed the ability of compounds with similar structures to modulate immune responses. One derivative was able to rescue mouse splenocytes from apoptosis induced by PD-L1 interaction at concentrations as low as 100 nM . This suggests potential applications in immunotherapy.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
Benzo[c][1,2,5]thiadiazole derivativesContains the benzo[c][1,2,5]thiadiazole coreVaries in substituents affecting solubility and reactivity
Thiophene derivativesIncorporates thiophene ringsOften used in organic electronics
Oxadiazole derivativesContains oxadiazole ringsKnown for their biological activity in medicinal chemistry

The distinct combination of heterocyclic structures in this compound enhances its reactivity and biological activity compared to similar compounds.

Scientific Research Applications

Benzo[c][1,2,5]thiadiazol-5-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone is a chemical compound with diverse applications in scientific research. It is characterized by a combination of heterocyclic structures, including a benzo[c][1,2,5]thiadiazole core fused with a thiophene moiety and a piperidine ring. These structural features give it unique chemical and biological properties, making it useful in medicinal chemistry and materials science.

Properties and Synthesis
this compound is an organic compound with an electron-rich nature that allows it to interact with various biological targets. The synthesis of this compound typically involves multiple synthetic steps.

Applications

  • Biological Activity: This compound interacts with enzymes and proteins, influencing cellular processes like signaling pathways and gene expression. It can also act as a probe in bioimaging due to its fluorescence.
  • Drug Design and Development: Due to its interactions with biomolecules, this compound has potential uses in drug design and development. Preliminary studies have suggested it may have anticancer activity, making it a candidate for pharmacological investigations.

Structural Similarities
Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Properties
Benzo[c][1,2,5]thiadiazole derivativesContains the benzo[c][1,2,5]thiadiazole coreVaries in substituents affecting solubility and reactivity
Thiophene derivativesIncorporates thiophene ringsOften used in organic electronics
Oxadiazole derivativesContains oxadiazole ringsKnown for their biological activity in medicinal chemistry

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution on the Diazole Core

(a) Benzo[c][1,2,5]oxadiazole Derivatives
  • Example: Benzo[c][1,2,5]oxadiazol-5-yl(piperidin-1-yl)methanone (CAS 211735-76-1, Farampator) replaces the thiadiazole sulfur with oxygen.
  • Impact: The oxadiazole core is less electron-withdrawing than thiadiazole, altering binding affinity to targets like AMPA receptors . Farampator (CX-691) is a known AMPA receptor positive allosteric modulator, whereas thiadiazole derivatives may exhibit divergent pharmacological profiles due to sulfur’s polarizability .
(b) Thiadiazole vs. Oxadiazole in CDK9 Inhibitors
  • Example: (4-Amino-2-(methylthio)thiazol-5-yl)(benzo[c][1,2,5]oxadiazol-5-yl)methanone (Compound 13l, ) shows CDK9 inhibition (IC₅₀ = 293 nM).
  • Comparison :
    • Replacing oxadiazole with thiadiazole in the target compound could enhance π-π stacking or hydrogen bonding with kinase ATP pockets due to sulfur’s larger atomic radius and polarizability .
    • Thiophene substitution on piperidine (target compound) vs. methylthio-thiazole (Compound 13l) may influence solubility and metabolic stability.

Substitution on the Piperidine Ring

(a) Thiophen-3-yl vs. Aryl/Thiadiazole Substituents
  • Example 1: Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone (CAS 1226430-57-4) replaces thiophen-3-yl with a furan-thiadiazole moiety. Impact: The furan’s oxygen vs.
  • Example 2: Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone () introduces a pyridine-oxadiazole substituent. Impact: The pyridine-oxadiazole group may enhance binding to metal-containing enzymes (e.g., kinases) via chelation .
(a) AMPA Receptor Modulation
  • Target Compound vs. Farampator :
    • Farampator (oxadiazole derivative) exhibits AMPA receptor potentiation (EC₅₀ = 0.3 µM) .
    • The target compound’s thiadiazole core and thiophene substituent may shift activity toward other targets (e.g., ion channels or GPCRs) due to increased lipophilicity and steric effects.
(b) Kinase Inhibition
  • Comparison with CDK9 Inhibitors: Compound 13l (oxadiazole, IC₅₀ = 293 nM) vs.

Physicochemical Properties

Property Target Compound Farampator (Oxadiazole) Compound 13l (Oxadiazole-Thiazole)
Molecular Formula C₁₅H₁₃N₃OS₂ C₁₂H₁₃N₃O₂ C₁₀H₇N₃O₂S₂
Molecular Weight ~339.4 g/mol 231.25 g/mol 293.0 g/mol
LogP (Predicted) ~3.2 (high lipophilicity) ~2.1 ~2.8
Hydrogen Bond Acceptors 5 5 6

Key Observations :

  • The target compound’s higher molecular weight and lipophilicity (LogP ~3.2) suggest improved blood-brain barrier penetration compared to Farampator .

Q & A

Basic: What synthetic strategies are commonly employed for preparing this compound, and how are intermediates validated?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of a thiourea intermediate by refluxing 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in anhydrous DMF for 4 hours, monitored by TLC .
  • Step 2: Cyclization of the thiourea intermediate using 30% formaldehyde and conc. HCl (for oxadiazinane derivatives) or methylamine (for triazinane derivatives) at 90–95°C .
  • Validation: Intermediates are characterized via 1H^1H/13C^{13}C NMR (400 MHz, DMSO-d6_6), HRMS, and IR spectroscopy. For example, thiourea derivatives show distinct NH proton signals at δ 9.5–10.5 ppm, while cyclized products exhibit resolved methylene peaks in 1H^1H NMR .

Basic: Which spectroscopic and analytical methods are critical for structural confirmation?

Answer:

  • 1H^1H and 13C^{13}C NMR: Essential for identifying functional groups (e.g., thiadiazole protons at δ 7.5–8.5 ppm, piperidine methylene signals at δ 2.5–3.5 ppm) .
  • HRMS: Validates molecular weight (e.g., [M+H]+^+ peaks with <2 ppm error) .
  • IR Spectroscopy: Confirms thiourea C=S stretches (1200–1250 cm1^{-1}) and carbonyl groups (1650–1700 cm1^{-1}) .
  • Melting Point Analysis: Used to assess purity (e.g., sharp melting ranges within 2°C for crystalline solids) .

Advanced: How can cyclization reaction conditions be optimized to maximize yield?

Answer:

  • Temperature Control: Maintaining 90–95°C during cyclization minimizes side reactions (e.g., over-oxidation) .
  • Catalyst Screening: Acidic conditions (HCl) favor oxadiazinane formation, while amines (e.g., methylamine) promote triazinane derivatives .
  • Reaction Time: Extended durations (>4 hours) may degrade products; TLC monitoring is critical .
  • Solvent Choice: Polar aprotic solvents (DMF) enhance solubility of aromatic intermediates .
    Example: Cyclization with formaldehyde/HCl yields 70–85% for oxadiazinanes, while methylamine yields 80–90% for triazinanes .

Advanced: How do structural modifications influence biological activity?

Answer:

  • Thiophene vs. Phenyl Substitutions: Thiophene-containing analogs (e.g., 4-(thiophen-3-yl)piperidine) show enhanced antimicrobial activity due to improved membrane penetration .
  • Electron-Withdrawing Groups: Chloro or nitro substituents on aryl rings increase activity (e.g., MIC = 1 µg/mL for 3d against Sp2 vs. MIC = 5 µg/mL for 3b) .
  • Steric Effects: Bulky groups (e.g., 4-bromophenyl) may reduce activity by hindering target binding .

Advanced: How can contradictions in biological data across studies be resolved?

Answer:

  • Standardize Assays: Use consistent microbial strains (e.g., Staphylococcus aureus ATCC 25923) and broth microdilution protocols .
  • Purity Verification: Ensure compounds are ≥95% pure via HPLC or elemental analysis to exclude impurities affecting results .
  • Replicate Studies: Independent validation of MIC values (e.g., 3d shows MIC = 1 µg/mL in three independent trials) .

Basic: What purification techniques are effective post-synthesis?

Answer:

  • Recrystallization: Ethanol or methanol recrystallization removes unreacted starting materials (e.g., thiourea intermediates) .
  • Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane gradients separates regioisomers .
  • TLC Monitoring: Rf_f values (0.3–0.5 in EtOAc/hexane) guide fraction collection .

Advanced: What computational approaches aid in designing derivatives with improved activity?

Answer:

  • Molecular Docking: Predict binding to targets like bacterial enzymes (e.g., dihydrofolate reductase) using AutoDock Vina .
  • QSAR Modeling: Correlate substituent logP values with MIC data to optimize hydrophobicity .
  • DFT Calculations: Assess electronic effects of substituents (e.g., electron-deficient aryl groups enhance electrophilic reactivity) .

Basic: What solvents and reagents minimize side reactions during synthesis?

Answer:

  • Anhydrous DMF: Prevents hydrolysis of isothiocyanates .
  • Distilled Ethanol: Reduces water content during recrystallization .
  • Freshly Prepared Formaldehyde: Avoids paraformaldehyde formation, which can stall cyclization .

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